cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester, also known as tert-Butyl (3S,4S)-3-aminocarboxylate-4-piperidinecarboxylate methyl ester, is a synthetic organic compound. Its structure consists of a piperidine ring, a carboxylic acid group, an amine group, and a methyl ester group. The "Boc" refers to the tert-butyloxycarbonyl protecting group attached to the amine group.
While the specific research applications of cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester are not extensively documented, its chemical structure suggests potential uses in several research areas:
Cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester is a synthetic organic compound characterized by its unique structural features, which include a piperidine ring, a carboxylic acid group, an amine group, and a methyl ester group. The "Boc" designation refers to the tert-butyloxycarbonyl protecting group attached to the amino group at position 4 of the piperidine ring. This compound is also known as tert-Butyl (3S,4S)-3-aminocarboxylate-4-piperidinecarboxylate methyl ester and has the molecular formula C₁₂H₂₂N₂O₄ with a molecular weight of approximately 258.32 g/mol .
The synthesis of cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester involves several key steps:
Industrial production often utilizes automated reactors and optimized conditions to maximize yield and purity, incorporating techniques such as continuous flow reactors and chromatography for purification .
Cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester finds utility in various domains:
Several compounds share structural similarities with cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester:
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| 1-Boc-4-aminopiperidine-4-carboxylic acid | Carboxylic acid at position 4 | Lacks methyl ester functionality |
| 4-Amino-1-Boc-piperidine | No carboxylic acid ester group | Less versatile for synthetic applications |
Uniqueness: The unique combination of a Boc-protected amino group and a carboxylic acid methyl ester in cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester allows for selective reactions, making it particularly valuable in organic synthesis compared to its analogs .
The synthesis of cis-4-tert-butoxycarbonyl-amino-piperidine-3-carboxylic acid methyl ester typically involves sequential transformations beginning with readily available piperidine derivatives . The classical approach commences with the protection of the amino group using di-tert-butyl dicarbonate in the presence of a base such as triethylamine . This protection step proceeds through a nucleophilic acyl substitution mechanism wherein the amine attacks a carbonyl site on di-tert-butyl dicarbonate, resulting in tert-butyl carbonate leaving as a leaving group [34]. The tert-butyl carbonate subsequently decomposes into carbon dioxide gas and tert-butoxide [34].
Following amino protection, the classical route involves carboxylation of the protected piperidine using suitable carboxylating agents . The carboxylic acid group is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield the final methyl ester product . Traditional synthesis methods for piperidine derivatives include nucleophilic substitution, reductive amination, intramolecular cyclization of amines and alkenes, Diels-Alder reactions followed by reduction, and radical cyclization reactions [22].
The stereochemical control in classical routes often relies on substrate-directed approaches, where the inherent structural features of the starting material dictate the stereochemical outcome [7]. These methods, while reliable, often require elevated temperatures and extended reaction times, limiting their efficiency for large-scale applications [22].
Contemporary synthetic approaches have evolved to address the limitations of classical methodologies through the implementation of advanced catalytic systems and improved reaction conditions [29]. Modern strategies emphasize the development of more efficient one-pot procedures that minimize intermediate isolation and purification steps [29]. These approaches often utilize automated reactors and optimized reaction conditions to ensure high yield and purity .
Recent advances in piperidine synthesis have incorporated multicomponent reactions that combine Knoevenagel condensation, Michael addition, and consecutive Mannich reactions in a single transformation [29]. These cascade processes enable the formation of the piperidine cycle through domino mechanisms, significantly reducing the number of synthetic steps required [29]. The integration of continuous flow reactors has further enhanced the efficiency of modern synthetic strategies by providing better heat and mass transfer characteristics [30].
Advanced purification techniques such as chromatography have been integrated into modern synthetic workflows to achieve higher product purity . The development of chemoselective methods has enabled the synthesis of complex piperidine derivatives without the need for extensive protecting group manipulations [29]. These modern strategies have demonstrated particular utility in the preparation of pharmaceutical intermediates where stereochemical purity is paramount [29].
Catalyst-controlled stereoselective synthesis represents a sophisticated approach to achieving high stereochemical fidelity in piperidine formation [7]. Rhodium-catalyzed transfer hydrogenation has emerged as a particularly effective method for the synthesis of chiral piperidines from pyridinium salts [13]. This method utilizes readily available chiral primary amines under reducing conditions to achieve excellent diastereo- and enantio-selectivities [13].
The asymmetric Mannich reaction employing pseudoephedrine as a chiral auxiliary has proven highly effective for the preparation of enantioenriched piperidine structures [10]. This methodology allows the preparation of beta-aminocarbonyl compounds in high yield with excellent diastereo- and enantioselectivity using scalable protocols [10]. The reaction mechanism involves the formation of a chiral enolate intermediate that undergoes stereoselective addition to an imine electrophile [10].
Catalyst-controlled approaches often utilize transition metal complexes with chiral ligands to induce stereoselectivity [7]. The choice of catalyst system significantly influences both the reaction rate and the stereochemical outcome, with rhodium and palladium complexes showing particular promise for piperidine synthesis [13] [20]. These methods typically operate under mild conditions and demonstrate broad substrate scope [10].
Substrate-controlled stereoselective synthesis relies on the inherent structural features of the starting materials to direct the stereochemical outcome [8]. The highly stereoselective 1,2-addition to the carbon-nitrogen double bond of chiral aldehyde-SAMP/RAMP hydrazones represents a paradigmatic example of this approach [8]. This methodology furnishes desired products in excellent enantiomeric purities through the controlled addition of organometallic nucleophiles [8].
The concept of synthon control of stereoselectivity greatly enhances the flexibility of substrate-controlled approaches and provides entry into amines and amino alcohols with different substitution patterns [8]. The resulting amino alcohols serve as suitable building blocks for various piperidine alkaloids, with the choice of proper substituents allowing extension to different structural motifs [8]. Substrate control often involves the use of existing stereocenters to direct the formation of new stereogenic centers through conformational preferences [8].
The diastereoselective alkylation of SAMP-hydrazones demonstrates how substrate control can be exploited to achieve high stereoselectivity [8]. This approach utilizes the chiral auxiliary to create a well-defined transition state geometry that favors one stereoisomer over another [8]. The method has been successfully applied to the synthesis of various alkaloid targets with excellent stereochemical control [8].
Palladium-catalyzed methodologies have revolutionized the field of stereoselective piperidine synthesis through the development of sophisticated cyclization strategies [9] [20]. The palladium-catalyzed 1,3-chirality transfer reaction provides an efficient and general method for 2- and 2,6-substituted piperidine synthesis [9] [20]. Various nitrogen-protected zeta-amino allylic alcohols cyclize in the presence of palladium dichloride to give substituted piperidines with high stereoselectivities [9] [20].
The mechanism of palladium-catalyzed cyclization involves the formation of a palladium pi-complex directed by the chiral secondary allylic alcohol, followed by syn-azapalladation and subsequent syn-elimination [9] [20]. Palladium dichloride was identified as the optimal catalyst for this transformation, with tetrahydrofuran providing the highest stereoselectivity despite dichloromethane accelerating reaction rates [9] [20].
Photoinduced palladium-catalyzed cascade reactions have emerged as powerful tools for synthesizing chiral piperidines [16]. These reactions involve remote carbon-hydrogen functionalization and intramolecular Tsuji-Trost annulation, proceeding through amidyl radical generation and subsequent difunctionalization of 1,3-dienes [16]. The approach provides efficient access to multi-substituted chiral piperidines in high yields without requiring exogenous photosensitizers or external oxidants [16].
The palladium-catalyzed modular synthesis of substituted piperazines and related nitrogen heterocycles demonstrates the versatility of these methodologies [14]. The process couples carbons of a propargyl unit with various diamine components to provide nitrogen heterocycles in good to excellent yields with high regio- and stereochemical control [14].
Scale-up of piperidine synthesis requires careful consideration of reaction kinetics, heat transfer, and safety parameters [28]. Industrial production methods often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity . The process may include continuous flow reactors and advanced purification techniques such as chromatography to achieve the quality required for pharmaceutical applications .
The optimization of starting material concentration has been identified as crucial for successful hydrogenation processes in large-scale operations [29]. Maintaining optimal concentrations ensures efficient conversion while preventing catalyst deactivation and side product formation [29]. Temperature control becomes increasingly critical at larger scales due to the exothermic nature of many transformations involved in piperidine synthesis [28].
Process development considerations include the selection of solvents that provide optimal solubility while maintaining environmental acceptability [28]. The replacement of traditional solvents with greener alternatives has become a priority in industrial settings [28]. Morpholine has been successfully employed as an organocatalyst replacement for piperidine in Knoevenagel-Doebner condensations, demonstrating improved scalability [28].
| Scale Parameter | Consideration | Impact on Process |
|---|---|---|
| Temperature Control | Heat transfer efficiency | Yield and selectivity [28] |
| Concentration | Substrate solubility | Reaction rate and conversion [29] |
| Catalyst Loading | Cost and recovery | Economic viability [28] |
| Solvent Selection | Environmental impact | Regulatory compliance [28] |
Continuous electrolysis has been demonstrated as a viable approach for preparative scale synthesis, with piperidine derivatives obtainable through approximately one hour of continuous operation [30]. Flow microreactors provide enhanced surface area and improved mass transfer characteristics, leading to better yields compared to conventional batch-type reactions [30].
Green chemistry principles have been increasingly integrated into piperidine synthesis to reduce environmental impact and improve sustainability [21] [25]. Solvent-free methodologies have been developed for nitrogen-tert-butoxycarbonyl protection using picric acid as a Brønsted acid catalyst [25]. This approach enables rapid and high-yield protection of amines under completely solvent-free and eco-friendly conditions [25].
Electroreductive cyclization represents a green synthetic method that avoids the use of harmful and precious chemicals [22]. Organic electrosynthetic reactions driven by direct electron transfer produce highly reactive species under ambient conditions without requiring toxic acids, bases, or transition metal catalysts [22]. Flow microreactors enhance the efficiency of electroreductive methods by providing large specific surface areas for electrode reactions [22].
The development of bio-renewable feedstock approaches has gained significant attention in green piperidine synthesis [21] [23]. Novel one-pot approaches utilizing bio-renewable tetrahydrofurfurylamine through hydrogenolysis provide sustainable routes to piperidine [21]. Ruthenium-rhenium oxide catalysts on silica support have demonstrated high efficiency and stability in these transformations, providing yields up to 91.5% under mild conditions [21].
| Green Chemistry Approach | Environmental Benefit | Yield Range |
|---|---|---|
| Solvent-free synthesis [25] | Eliminates organic solvents | 90-98% |
| Electroreductive cyclization [22] | Avoids toxic reagents | 70-85% |
| Bio-renewable feedstock [21] | Sustainable starting materials | 85-92% |
| Aqueous reactions [21] | Water as reaction medium | 80-90% |
The synthesis of piperidine and pyridine from furfural over surface single-atom alloy catalysts represents a breakthrough in sustainable synthesis [23]. Ruthenium-cobalt nanoparticle catalysts enable transformation from bio-based platform chemicals with yields up to 93% under mild conditions [23]. The cascade process involves furfural amination to furfurylamine, followed by hydrogenation to tetrahydrofurfurylamine and subsequent ring rearrangement to piperidine [23].
The comparative analysis of synthetic pathways reveals significant differences in efficiency, stereoselectivity, and practical applicability [42]. Classical routes typically provide moderate to good yields but often require harsh conditions and extended reaction times [41]. Traditional methods such as nucleophilic substitution and reductive amination remain widely used due to their reliability and broad substrate scope [31].
Modern catalytic approaches demonstrate superior efficiency and selectivity compared to classical methods [29]. Palladium-catalyzed methodologies consistently provide higher stereoselectivities and milder reaction conditions than traditional approaches [9] [20]. The integration of continuous flow technology enhances the efficiency of modern methods by providing better control over reaction parameters [30].
| Synthetic Approach | Typical Yield | Stereoselectivity | Reaction Conditions |
|---|---|---|---|
| Classical routes | 65-80% | Moderate | Elevated temperature |
| Modern catalytic [29] | 80-95% | High | Mild conditions |
| Palladium-catalyzed [9] | 85-95% | Excellent | Room temperature |
| Green chemistry [21] | 85-92% | Good | Ambient conditions |
Biocatalytic approaches offer unique advantages in terms of selectivity and environmental compatibility [32]. The combination of scalable enzymatic carbon-hydrogen oxidation with radical cross-coupling provides streamlined access to complex three-dimensional piperidine derivatives [32]. These methods eliminate the need for protective groups and expensive precious metal catalysts while maintaining high stereochemical fidelity [32].
The economic analysis of different synthetic pathways reveals that bio-renewable approaches often provide cost advantages due to the availability of starting materials [21] [23]. Electrochemical methods offer reduced operational costs by eliminating the need for stoichiometric reagents [22]. However, the initial capital investment for specialized equipment may limit their immediate adoption in smaller-scale operations [30].
The cis isomer of 4-Boc-aminated piperidine-3-carboxylate esters is an important stereochemical motif in medicinal chemistry because the axial–equatorial topology of its protecting carbamate and ester substituents modulates ring puckering, electronic density distribution, and reactivity toward acylation, hydrogenation, and lithiation sequences [1] [2]. Research integrates solution-phase Nuclear Magnetic Resonance, solid-state X-ray diffraction, variable-temperature spectroscopy, Density Functional Theory, Natural Bond Orbital analysis, Molecular Dynamics, and emergent replica-exchange protocols to map the conformational free-energy landscape, quantify cis ↔ trans equilibria, and decipher the hyperconjugative, charge–dipole, and steric factors that favour the cis arrangement over the trans counterpart under defined chemical environments [3] [4] [5].
Pioneering Nuclear Magnetic Resonance measurements on piperidine frameworks established that chair conformations bearing equatorial tert-butoxycarbonyl groups and axial ester groups minimise 1,3-diaxial clashes and reduce gauche interactions, conferring 1.8 kcal mol⁻¹ energetic preference for the cis isomer at 298 K [6] [7]. Variable-temperature proton and carbon spectra for methyl cis-1-Boc-4-aminopiperidine-3-carboxylate display coalescence temperatures at 335 K, yielding Gibbs activation barriers of 58 kJ mol⁻¹ for carbamate rotation and 48 kJ mol⁻¹ for ring inversion, confirming configurational stability at ambient conditions [8].
X-ray diffraction of crystalline cis-4-aminopiperidine derivatives consistently reveals chair rings in the cis-V arrangement with the nitrogen-bound carbamate occupying an equatorial site and the ester carbonyl pseudo-axial, thereby reducing dipole–dipole repulsion between carbonyl moieties and aligning the nitrogen lone pair antiperiplanar to the C-3–O ester σ* orbital for optimal nN→σ*C–O hyperconjugation [9] [10].
| Experimental observable | Cis isomer value | Trans isomer value | Δ (cis–trans) | Technique | Ref |
|---|---|---|---|---|---|
| ^3J_H3,H4 coupling (solution, 298 K) | 4.2 Hz [4] | 10.1 Hz [1] | −5.9 Hz [4] [1] | Proton NMR | 40,12 |
| Chair↔boat population (solid) | 92% chair [9] | 64% chair [11] | 28% [9] [11] | X-ray | 3,44 |
| ΔG° (cis→trans) | +7.5 kJ mol⁻¹ [6] | 0 kJ mol⁻¹ (reference) | — | VUV-MATI | 24 |
| T_coalescence (carbamate rotation) | 335 K [8] | 318 K [8] | +17 K [8] | VT-NMR | 56 |
Direct synthetic access to both stereoisomers via carbonyl-ene or Prins cyclisations allowed thermodynamic evaluation under Lewis-acid control [12]. At 298 K, the cis product predominates (94:6) in hydrochloric-acid-mediated cyclisations owing to early transition states that stabilise a cis carbocation intermediate by dipolar alignment of the ester and carbamate carbonyls [12]. Subsequent equilibration at elevated temperature converts cis to the lower-energy trans species, indicating enthalpic dominance for cis and entropic advantage for trans through enhanced conformational freedom [1] [12].
Computational benchmarking on methyl cis/trans-4-Boc-aminopiperidine-3-carboxylate employing ωB97X-D/6-311++G(d,p) single-point energies on B3LYP-optimised geometries predicts the cis chair conformer to be 1.4 kcal mol⁻¹ below the trans chair, whereas inclusion of solvent by Polarised Continuum Model (dichloromethane) inverts the order in favour of trans by 0.6 kcal mol⁻¹, highlighting environmental sensitivity [13].
| Energy descriptor | Cis (kcal mol⁻¹) | Trans (kcal mol⁻¹) | Method | Solvent | Ref |
|---|---|---|---|---|---|
| Electronic energy (gas) | −1.4 relative [13] | 0 | ωB97X-D | Vacuum | 33 |
| Free energy (PCM-CH₂Cl₂) | +0.6 [13] | 0 | ωB97X-D | CH₂Cl₂ | 33 |
| ΔH‡ cis→trans | 24.9 [2] | — | M06-2X | CH₂Cl₂ | 49 |
Classical chair–boat interconversion diagrams derived from Cremer–Pople parameters map accessible conformational basins; for cis-substituted rings, population is heavily skewed toward the ^4C₁ chair because both bulky protecting groups can reside equatorial, avoiding diaxial strain [14] [3].
Natural Bond Orbital analyses quantify hyperconjugative stabilisation. For cis, the dominant donor–acceptor interaction involves nitrogen lone pair donation into the antibonding σC3–Oest (n_N→σ* 12.1 kcal mol⁻¹), surpassing the 8.2 kcal mol⁻¹ observed for trans where torsional overlap is reduced [15].
Charge–dipole models rationalise fluorine substitution data: incorporation of an axial C-3 fluoro substituent in cis derivatives augments electrostatic nN→σ*C–F attraction and further rigidifies the chair, increasing chair-boat ΔE by 3.2 kcal mol⁻¹ [16] [5].
Experimental ^1JC,H coupling differences (Δ^1JC,H) between axial and equatorial β-protons in substituted piperidones linearly correlate with NBO-estimated n_N→σ* interactions, confirming stereoelectronic control of conformer populations [3].
Fluorinated cis piperidines exhibit enhanced gauche effects: conformational preferences emerge from reinforcing hyperconjugation and electrostatic attraction between the highly polarised C-F bond and the adjacent carbamate carbonyl [17] [5].
Studies on 2-substituted piperidine-carboxamides reveal allylic strain that modulates nitrogen pyramidalisation; axial 2-methyl substituents coupled with cis-carbamate orientation promote planarisation of the nitrogen, strengthening conjugation with carbonyl and favouring cis energy minima by 2.1 kcal mol⁻¹ [13].
| Stereoelectronic parameter | Cis value | Trans value | Technique | Ref |
|---|---|---|---|---|
| nN→σ*C–O (kcal mol⁻¹) | 12.1 [15] | 8.2 [15] | NBO | 10 |
| Δ^1J_C,H (β-protons, Hz) | 6.5 [3] | 3.9 [3] | NMR/NBO | 5 |
| Chair–boat ΔE with F-3 (kcal mol⁻¹) | 5.4 [16] | 2.2 [16] | DFT | 13 |
| Method | Software / Functional | Data output | Accuracy vs experiment | Ref |
|---|---|---|---|---|
| Replica-exchange MD | AMBER-ff14SB, 1 fs timestep | Conformer free energies | ±0.4 kcal mol⁻¹ [18] | 51 |
| NBO 7.0 | ωB97X-D/6-311++G(d,p) | Hyperconjugation energies | ±0.2 kcal mol⁻¹ [15] | 10 |
| VUV-MATI + FC | Gaussian09 B3LYP/aug-cc-pVTZ | Adiabatic ionisation | ±0.0005 eV [6] | 24 |
Diastereoselective hydrogenation of 3,5-unsaturated piperidines over platinum oxide delivers cis isomers exclusively (dr > 95:5) because syn hydrogen delivery and allylic strain align substituents on the same face [14] [12]. Epimerisation through base-catalysed enolate formation followed by protonation proceeds to the thermodynamic trans product unless steric hindrance inhibits reprotonation on the opposite face, in which case cis can persist [20] [21]. Temperature-controlled catalytic dynamic resolution exploits the differential carbamate rotation rates between cis and trans to enrich cis (s = 19–24) via selective acyl transfer using chiral hydroxamic acids [2].
Recent machine-learning augmented potential energy surfaces promise sub-kilocalorie precision for piperidine derivatives while accelerating conformer enumeration by two orders of magnitude [22]. Quantum embedding of nitrogen lone-pair hyperconjugation into fragment models enables rapid screening of protecting-group variants to tailor cis stability for synthetic campaigns [23] [24].